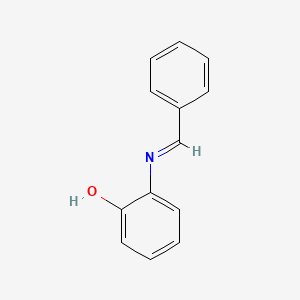

2-(Benzylideneamino)phenol

Description

Significance of Schiff Bases in Contemporary Chemistry

Schiff bases, in general, are a cornerstone of modern chemistry, with their utility spanning from organic synthesis to material science. Their importance stems from the versatile chemical properties of the imine group and the ease with which their steric and electronic properties can be tuned.

Historical Context and Evolution in Organic Synthesis

The discovery of Schiff bases dates back to 1864 by Hugo Schiff, who first reported the condensation reaction between primary amines and carbonyl compounds. core.ac.uknih.govnih.gov Initially, these compounds were primarily of academic interest. However, their role in organic synthesis has evolved significantly over the decades. They serve as crucial intermediates in the synthesis of a variety of organic compounds, including nitrogen-containing heterocycles, amino acids, and various bioactive molecules. core.ac.ukbohrium.comscispace.com The development of new synthetic methodologies, such as aerobic oxidative synthesis, has further expanded the accessibility and application of Schiff bases. nih.gov

Role in Coordination Chemistry and Material Science

Schiff bases are highly effective ligands in coordination chemistry due to the presence of the imine nitrogen, which possesses a lone pair of electrons available for coordination with metal ions. bohrium.comijarsct.co.inresearchgate.net This ability to form stable complexes with a wide range of transition metals has been a driving force in the development of coordination chemistry. ijarsct.co.inresearchgate.netresearchgate.net These metal complexes exhibit diverse applications, including catalysis, and have been instrumental in the advancement of bioinorganic chemistry and the creation of novel optical materials. core.ac.ukijarsct.co.in In material science, Schiff bases are utilized in the development of polymers, dyes, and pigments. core.ac.ukenpress-publisher.com Their derivatives have also found applications as corrosion inhibitors and polymer stabilizers. core.ac.uk

The 2-(Benzylideneamino)phenol Motif: A Paradigmatic Example of Hydroxyaryl Aldimines

Among the vast family of phenolic Schiff bases, this compound stands out as a paradigmatic example of a hydroxyaryl aldimine. This compound, formed from the condensation of 2-aminophenol (B121084) and benzaldehyde (B42025), encapsulates the key features that make this class of compounds so versatile.

Structural Features and Reactivity Potential

The structure of this compound, with the molecular formula C₁₃H₁₁NO, features a phenol (B47542) ring linked to a benzylideneamino group. ontosight.ainih.gov This arrangement, specifically the ortho-position of the hydroxyl group relative to the imine linkage, allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the imine nitrogen. This structural feature imparts significant stability and influences the compound's reactivity. The imine bond is susceptible to hydrolysis, reduction to a secondary amine, and can participate in various cycloaddition reactions. researchgate.net The phenolic hydroxyl group can be deprotonated to form a phenoxide, enhancing its coordinating ability.

Precursor in Diverse Synthetic Transformations

This compound serves as a valuable precursor in a multitude of synthetic transformations. Its reactive functional groups make it a versatile building block for the synthesis of more complex molecules. ontosight.ai For instance, it can be used to synthesize various heterocyclic compounds like benzoxazoles through cyclization reactions. mdpi.com Furthermore, it acts as a ligand for the synthesis of a variety of metal complexes, some of which exhibit interesting catalytic or biological properties. researchgate.net The modification of the phenolic or the benzylidene part of the molecule allows for the generation of a library of derivatives with tailored properties for specific applications, such as in the development of new anti-inflammatory agents. nih.gov The synthesis of derivatives like 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol highlights its role as a scaffold for creating new chemical entities. smolecule.com

Interactive Data Tables

Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3230-45-3 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C=NC2=CC=CC=C2O |

| InChI Key | GRWIZXASAOKOEZ-UHFFFAOYSA-N |

Data sourced from PubChem CID 219809. nih.gov

Reported Applications of this compound and its Derivatives

| Application Area | Specific Use | Reference |

| Organic Synthesis | Intermediate for heterocyclic compounds (e.g., benzoxazoles) | mdpi.com |

| Precursor for anti-inflammatory agents | nih.gov | |

| Coordination Chemistry | Ligand for the synthesis of metal complexes | researchgate.net |

| Material Science | Component in the synthesis of dyes and pigments | ontosight.ai |

| Biological Activity | Antifungal agent against dermatophytes | nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

3230-45-3 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(benzylideneamino)phenol |

InChI |

InChI=1S/C13H11NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-10,15H |

InChI Key |

GRWIZXASAOKOEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2O |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2O |

Other CAS No. |

3230-45-3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylideneamino Phenol and Its Chemical Derivatives

Condensation Reactions with 2-Aminophenol (B121084)

The most direct and widely employed method for synthesizing 2-(benzylideneamino)phenol and its analogs is the condensation reaction between 2-aminophenol and a variety of benzaldehydes. This reaction can be carried out using traditional heating methods or enhanced through various catalytic approaches to improve efficiency and yield.

Conventional Synthetic Pathways

Conventional synthesis of these Schiff bases relies on the direct reaction between the amine and aldehyde, often with heat and a suitable solvent to drive the reaction to completion.

Reaction of 2-Aminophenol with Benzaldehyde (B42025) and Substituted Benzaldehydes

The fundamental reaction involves the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of benzaldehyde, leading to the formation of an imine, or Schiff base. smolecule.com This acid-catalyzed reaction is a classic example of Schiff base formation. smolecule.com The versatility of this method allows for the synthesis of a wide array of derivatives by using substituted benzaldehydes. lew.ro For instance, reacting 4-chloro-2-aminophenol with benzaldehyde yields 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol. smolecule.com Similarly, the reaction can be performed with various substituted aromatic aldehydes to produce a range of this compound derivatives. lew.ro

The reaction of 2-aminophenol with various aromatic aldehydes, including those with electron-donating groups (like -OCH3, -CH3, -OH) and electron-withdrawing groups (like -NO2, -Cl, -Br, -F), has been shown to efficiently produce the corresponding 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives in the presence of malononitrile. nih.gov This demonstrates the broad scope of aldehydes that can be used in these condensation reactions. nih.gov

A standard laboratory procedure involves dissolving 2-aminophenol and a substituted benzaldehyde, such as 2-(benzyloxy)benzaldehyde, in a solvent like methanol (B129727), often with heating to facilitate dissolution, followed by mixing the solutions to initiate the condensation. researchgate.netresearchgate.net

Table 1: Examples of Substituted Benzaldehydes Used in Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminophenol | Benzaldehyde | This compound | smolecule.com |

| 4-Chloro-2-aminophenol | Benzaldehyde | 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol | smolecule.com |

| 2-Aminophenol | 2-(Benzyloxy)benzaldehyde | 2-((2-(Benzyloxy)benzylidene)amino)phenol | researchgate.netresearchgate.net |

| 2-Aminophenol | Various substituted aromatic aldehydes | Corresponding this compound derivatives | nih.gov |

Solvent-Dependent Synthetic Optimization

The choice of solvent plays a critical role in the efficiency and outcome of the condensation reaction. While ethanol (B145695) is a commonly used solvent, often in the presence of a catalyst like glacial acetic acid, other solvents have been investigated to optimize reaction conditions. smolecule.comnih.gov

Studies have shown that while the reaction can proceed in various solvents, the choice significantly impacts reaction time and yield. academie-sciences.fr For the synthesis of 2-phenylbenzo[d]oxazole from 2-aminophenol and benzaldehyde, a related reaction, acetonitrile (B52724) was found to be the optimal solvent when using a TiO2-ZrO2 catalyst. academie-sciences.fr In the context of synthesizing 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, ethanol proved to be the most suitable solvent, allowing for the product to separate during heating, simplifying purification. nih.gov Reactions in water and methanol were reported to be unsuccessful, while n-propanol and n-butanol gave low yields. nih.gov

Table 2: Effect of Solvent on the Synthesis of Related Heterocyclic Compounds

| Solvent | Catalyst/Reaction System | Outcome | Reference |

| Ethanol | Acetic acid | Standard condition for Schiff base formation | smolecule.com |

| Acetonitrile | TiO2-ZrO2 | Optimal for 2-phenylbenzo[d]oxazole synthesis | academie-sciences.fr |

| Ethanol | Ammonium acetate | Most suitable for 8-hydroxy-4-phenyl-1,2-dihydroquinoline synthesis | nih.gov |

| Water, Methanol | Ammonium acetate | Reaction did not proceed for 8-hydroxy-4-phenyl-1,2-dihydroquinoline synthesis | nih.gov |

| n-Propanol, n-Butanol | Ammonium acetate | Low yields for 8-hydroxy-4-phenyl-1,2-dihydroquinoline synthesis | nih.gov |

| Tetrahydrofuran (B95107) (THF) | HAuCl4·4H2O | Best solvent for gold-catalyzed 2-arylbenzoxazole synthesis | nih.gov |

| Solvent-free | HAuCl4·4H2O | High yield for gold-catalyzed 2-arylbenzoxazole synthesis | nih.gov |

| CH2Cl2, CHCl3, DMSO, DMF | HAuCl4·4H2O | Not good choices for 2-arylbenzoxazole synthesis | nih.gov |

Catalytic Approaches in Synthesis

To enhance reaction rates, improve yields, and promote milder reaction conditions, various catalytic systems have been developed for the synthesis of this compound and its derivatives.

Ruthenium Complex Catalysis for Imines and Cyclic Derivatives

Ruthenium complexes have emerged as highly effective catalysts in these transformations. For instance, the reaction of 2-aminophenol with benzaldehyde in the absence of a catalyst can yield 2-(N-benzylideneamino)phenol. oup.com However, the addition of a ruthenium catalyst, such as RuCl2(PPh3)3, can facilitate the subsequent cyclization to form 2-phenylbenzoxazole (B188899). oup.com This indicates that the ruthenium complex can act as a dual catalyst, first promoting the formation of the imine and then catalyzing the cyclization step. oup.com

Ruthenium complexes also show high catalytic activity for the reaction of 2-aminophenol with primary alcohols to produce 2-substituted benzoxazoles. oup.com The reaction temperature is a critical parameter, with higher temperatures favoring the formation of the benzoxazole (B165842), while at lower temperatures, N-alkylation of the 2-aminophenol may occur. oup.com Among various ruthenium complexes, RuCl2(PPh3)3 has been identified as the most effective. oup.com

Zinc Oxide Nanoparticle (ZnO NP) Mediated Synthesis

Zinc oxide nanoparticles (ZnO NPs) have been utilized as an efficient, heterogeneous, and reusable catalyst for the synthesis of Schiff bases. mdpi.com In the synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives, the initial step involves the condensation of 4-O-alkylated benzaldehyde derivatives with 2-aminophenol in the presence of ZnO nanoparticles to form the corresponding Schiff bases. mdpi.com While a one-pot reaction in ethanol using ZnO nanoparticles resulted in low yields and predominantly formed only the Schiff base, isolating the Schiff base first and then proceeding with cyclocondensation proved to be a more effective strategy. mdpi.com The use of ZnO nanoparticles as a catalyst offers the advantages of being environmentally friendly and reusable. derpharmachemica.com

The catalytic activity of ZnO NPs has been demonstrated in various synthetic protocols, including those employing microwave irradiation, ultrasound, and mechanochemical methods, which significantly reduce reaction times compared to conventional heating. mdpi.com

Table 3: Comparison of Catalytic Systems for the Synthesis of this compound and Related Compounds

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| RuCl2(PPh3)3 | 2-Aminophenol, Benzaldehyde/Primary Alcohols | Imines, Benzoxazoles | Acts as a dual catalyst for imine formation and cyclization. Temperature dependent. | oup.com |

| ZnO Nanoparticles | Substituted Benzaldehydes, 2-Aminophenol | Schiff Bases | Efficient, reusable, and eco-friendly catalyst. Effective in various green synthetic methods. | mdpi.comderpharmachemica.com |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | 2-Arylbenzoxazoles | Magnetically recyclable nanocatalyst, high yields in solvent-free conditions. | ajchem-a.com |

| HAuCl4·4H2O | 2-Aminophenol, Aldehydes | 2-Arylbenzoxazoles | Gold catalyst effective under an oxygen atmosphere, works well in THF or solvent-free. | nih.gov |

| TiO2-ZrO2 | 2-Aminophenol, Benzaldehyde | 2-Arylbenzoxazoles | Composite catalyst showing good activity, with acetonitrile as the optimal solvent. | academie-sciences.fr |

Palladium-Metalated PCN-222 Photo-Oxidative Cross-Condensation

A highly efficient and selective method for synthesizing this compound involves a photo-oxidative cross-condensation reaction catalyzed by palladium-metalated PCN-222. researchgate.netacs.org PCN-222 is a type of metal-organic framework (MOF) that, when metalated with palladium, exhibits excellent photocatalytic properties. researchgate.net This heterogeneous catalyst facilitates the aerobic cross-condensation of anilines with benzylic amines under mild conditions, utilizing visible light irradiation. researchgate.netresearchgate.net

The palladium-metalated PCN-222 catalyst demonstrates high efficiency and selectivity, allowing for the isolation of otherwise elusive intermediates like this compound. researchgate.netacs.org An important advantage of this method is the catalyst's recyclability; it can be recovered and reused for multiple cycles without a significant loss of activity or selectivity. researchgate.net This methodology has also been successfully applied to the synthesis of other biologically active compounds, highlighting its versatility. researchgate.net The use of a heterogeneous catalyst and mild reaction conditions aligns with the principles of sustainable chemistry. researchgate.net

Sustainable and Green Chemistry Synthetic Considerations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound and its derivatives. researchgate.netmdpi.com Traditional synthesis methods often involve toxic solvents, high temperatures, and the formation of by-products. researchgate.net In contrast, green chemistry approaches prioritize the use of environmentally benign solvents, renewable feedstocks, and energy-efficient methods like microwave-assisted or solvent-free synthesis. researchgate.netmdpi.com

For instance, the use of heterogeneous catalysts, such as the aforementioned palladium-metalated PCN-222, is a key aspect of green synthesis as it simplifies catalyst separation and reduces waste. researchgate.netresearchgate.net Solvent-free reactions, or those conducted in greener solvents like water or ethanol, further minimize the environmental impact. mdpi.comekb.eg The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also contributes to a more sustainable process by reducing solvent usage and waste generation. mdpi.com These sustainable approaches not only offer environmental benefits but can also lead to higher yields, shorter reaction times, and simplified purification processes. mdpi.comderpharmachemica.com

Synthesis of Bis-Schiff Base Analogues

Bis-Schiff bases, containing two imine groups, are important ligands in coordination chemistry and building blocks for polymers. This section focuses on their synthesis through condensation reactions and polymerization.

Condensation of Terephthaldehyde with 2-Aminophenol

The reaction of terephthaldehyde with 2-aminophenol is a common method for synthesizing bis-Schiff base analogues. scholarsresearchlibrary.comunimas.mymdpi.com Typically, this condensation reaction is carried out by refluxing the two reactants in a suitable solvent, such as ethanol or methanol. scholarsresearchlibrary.commdpi.com The molar ratio of terephthaldehyde to 2-aminophenol is crucial, with a 1:2 ratio being used to ensure the formation of the bis-Schiff base where both aldehyde groups of terephthaldehyde react with the amino group of 2-aminophenol. scholarsresearchlibrary.comlew.ro

The resulting bis-Schiff base, N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, precipitates from the reaction mixture upon cooling or after pouring into water. scholarsresearchlibrary.com The product can then be purified by recrystallization from a suitable solvent like hot methanol. scholarsresearchlibrary.com The structure of the synthesized bis-Schiff base is confirmed through various analytical techniques, including FTIR, ¹H NMR, and mass spectrometry. scholarsresearchlibrary.commdpi.com

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reaction Conditions | Product |

| Terephthaldehyde | 2-Aminophenol | 1:2 | Ethanol | Reflux | N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine |

| Terephthaldehyde | 2-Aminophenol | 1:2 | Methanol | Reflux | N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine |

Polymeric Schiff Base Formation (Polyazomethines)

Polyazomethines, also known as poly(Schiff base)s, are a class of conjugated polymers that possess interesting thermal, optical, and electronic properties. tandfonline.comjksus.orgresearchgate.net These polymers are synthesized through the polycondensation of diamines with dicarbonyl compounds, such as dialdehydes or diketones. researchgate.netresearchgate.net The resulting polymers contain repeating azomethine (-C=N-) linkages in their backbone. jksus.org

The synthesis of polyazomethines derived from 2-aminophenol can be achieved through oxidative polycondensation. tandfonline.comjksus.org In this method, a Schiff base monomer, formed from the condensation of an aminophenol with an aldehyde, undergoes polymerization in the presence of an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) in an alkaline medium. tandfonline.comjksus.org The properties of the resulting polyazomethine, such as its thermal stability and solubility, can be tuned by the choice of the starting diamine and dicarbonyl compound. jksus.org These polymers are of interest for applications in high-performance materials and electronics. tandfonline.com

Strategies for Structural Derivatization and Functionalization

The properties of this compound can be tailored for specific applications by modifying its chemical structure. This section explores strategies for derivatization, particularly focusing on the benzylidene moiety.

Modification of Aryl Substituents on the Benzylidene Moiety

The functional properties of this compound can be systematically altered by introducing various substituents onto the aryl ring of the benzylidene portion of the molecule. nih.gov This structural modification allows for the fine-tuning of the electronic and steric characteristics of the compound.

Incorporation into Podand Structures

Podands, which are acyclic molecules with donor atoms capable of complexing with cations, can be synthesized using this compound as a key building block. acgpubs.org This synthetic approach leverages the phenolic hydroxyl group for ether linkage formation while the imine functionality acts as a temporary protecting group for the amine. acgpubs.org This protection is advantageous as it allows the imine-protected podand to be purified easily, often through recrystallization, before the imine is removed under mild acidic conditions to yield the final podand. acgpubs.org

A general and efficient method for preparing dibenzo podands involves the reaction of this compound with various ditosylates. acgpubs.org The synthesis is typically carried out in anhydrous acetonitrile with cesium carbonate (Cs₂CO₃) serving as the base to facilitate the nucleophilic attack of the phenoxide on the tosylate. acgpubs.org The reaction mixture is heated at reflux for an extended period, often around 48 hours, to ensure completion. acgpubs.org Following the reaction, the imine protecting group is hydrolyzed using aqueous acid, such as 1N HCl, to reveal the secondary amine groups in the final podand structure. acgpubs.org

The synthesis of this compound itself can be achieved through a straightforward condensation reaction between 2-aminophenol and benzaldehyde. acgpubs.org

Table 1: Synthesis of a Dibenzo Podand Derivative This interactive table summarizes the reaction conditions for the synthesis of a dibenzo podand using this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Duration |

|---|---|---|---|---|---|

| 1 | This compound, Ditosylate | Cs₂CO₃ | Anhydrous Acetonitrile | Reflux | 48 hours |

| 2 | Intermediate from Step 1 | 1N HCl | Dichloromethane/Water | Vigorous Stirring | 4 hours |

Formation of Benzoxazole Precursors

This compound is a well-established and crucial intermediate in the synthesis of 2-substituted benzoxazoles. nih.govacs.org The general strategy involves an intramolecular oxidative cyclization of the Schiff base, where the phenolic oxygen attacks the imine carbon, followed by aromatization to form the stable benzoxazole ring system. nih.gov This transformation can be accomplished using a variety of catalytic methods.

One effective method employs gold catalysts for the oxidative cyclization. nih.gov For instance, using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst in tetrahydrofuran (THF) under an oxygen atmosphere at reflux temperature leads to the formation of 2-phenylbenzoxazole. nih.gov Studies have shown that while catalysts like gold(III) chloride (AuCl₃) are effective, others such as sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) can provide even higher yields of the desired benzoxazole product. nih.gov The reaction can be performed as a one-pot synthesis, starting from 2-aminophenol and benzaldehyde, which first form the this compound intermediate in situ. nih.gov

Alternative synthetic routes include:

Electrochemical Synthesis : An electrochemically generated hypervalent iodine(III) reagent can be used to induce the oxidative cyclization of this compound. acs.org

Brønsted Acidic Ionic Liquid (BAIL) Gel : This heterogeneous catalyst allows for the synthesis of benzoxazoles from this compound under solvent-free conditions at elevated temperatures (130 °C). nih.govacs.org Mass spectrometry has confirmed that this compound is the major precursor in this reaction. nih.govacs.org

Ruthenium Catalysis : Ruthenium complexes, such as RuCl₂(PPh₃)₃, can catalyze the conversion of 2-(N-benzylideneamino)phenol into 2-phenylbenzoxazole. oup.com

Nanoparticle Catalysis : Zinc oxide (ZnO) nanoparticles have been utilized to first catalyze the formation of Schiff bases, including derivatives of this compound, which are then cyclized to form benzoxazoles. mdpi.com

Table 2: Gold-Catalyzed Oxidative Cyclization of this compound This interactive table presents the yields of 2-phenylbenzoxazole using different gold catalysts under an oxygen atmosphere in refluxing THF for 6 hours. nih.gov

| Entry | Catalyst (2 mol%) | Yield (%) |

|---|---|---|

| 1 | None | ~0 |

| 2 | AuCl₃ | 66 |

| 3 | AuCl | 76 |

| 4 | NaAuCl₄·2H₂O | 88 |

| 5 | HAuCl₄·4H₂O | 95 |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful tool for identifying the key functional groups within the 2-(Benzylideneamino)phenol molecule.

Identification of Azomethine (C=N) and Phenolic (O-H, C-O) Stretches

The FT-IR spectrum of this compound and its derivatives consistently reveals characteristic absorption bands that are crucial for its identification. The azomethine (C=N) group, a defining feature of Schiff bases, typically exhibits a strong stretching vibration in the region of 1604-1685 cm⁻¹. researchgate.netjchemlett.comresearchgate.net For instance, in a study of a bis-Schiff base derived from terephthaldehyde and 2-aminophenol (B121084), the C=N stretch was observed at 1621 cm⁻¹. researchgate.net Another investigation on a Schiff base derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline reported this band at 1622 cm⁻¹. scirp.org

The phenolic group also presents distinct vibrational signatures. The O-H stretching vibration is often observed as a broad band, for example, at 3286 cm⁻¹, indicating intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azomethine group. researchgate.net The C-O stretching vibration of the phenolic group is another key identifier. nih.gov

Interactive Table: Characteristic FT-IR Bands of this compound and Related Schiff Bases

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Azomethine | C=N Stretch | 1604-1685 | researchgate.netjchemlett.comresearchgate.net |

| Phenolic | O-H Stretch | ~3286 (broad) | researchgate.net |

| Phenolic | C-O Stretch | Varies | nih.gov |

Analysis of Vibrational Shifts upon Metal Complexation

The coordination of this compound to metal ions induces noticeable shifts in the vibrational frequencies of its key functional groups, providing evidence of complex formation. The azomethine (C=N) stretching frequency is particularly sensitive to coordination. Upon complexation, this band can shift to either lower or higher wavenumbers depending on the metal ion.

For example, when a bis-Schiff base of bis-2-(benzylideneamino)phenol was complexed with Co(II), the C=N stretching frequency shifted from 1621 cm⁻¹ to approximately 1638 cm⁻¹. researchgate.net In contrast, complexation with Zn(II) resulted in a shift to around 1619 cm⁻¹. researchgate.net Similarly, in a study of Co(II) and Ni(II) complexes with a Schiff base derived from 2-aminophenol, the C=N band shifted to lower frequencies of 1577 and 1599 cm⁻¹, respectively, from its original position at 1622 cm⁻¹. fudutsinma.edu.ng These shifts confirm the coordination of the azomethine nitrogen to the metal center. jchemlett.comresearchgate.netfudutsinma.edu.ng

The involvement of the phenolic oxygen in coordination is also supported by FT-IR data. The appearance of new bands in the low-frequency region, typically assigned to M-O and M-N vibrations, further corroborates the formation of metal complexes. ajol.infomdpi.comjapsonline.com

Interactive Table: FT-IR Shifts of Azomethine (C=N) Stretch upon Metal Complexation

| Ligand | Metal Ion | ν(C=N) of Ligand (cm⁻¹) | ν(C=N) of Complex (cm⁻¹) | Shift (Δν) | References |

| Bis-2-(benzylideneamino)phenol | Co(II) | 1621 | ~1638 | +17 | researchgate.net |

| Bis-2-(benzylideneamino)phenol | Zn(II) | 1621 | ~1619 | -2 | researchgate.net |

| Schiff base from 2-aminophenol | Co(II) | 1622 | 1577 | -45 | fudutsinma.edu.ng |

| Schiff base from 2-aminophenol | Ni(II) | 1622 | 1599 | -23 | fudutsinma.edu.ng |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by detailing the chemical environment of its proton and carbon atoms.

Proton (¹H NMR) Chemical Shift Assignments and Integrations

The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals for the various protons present in the molecule. The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region. For instance, in a bis-Schiff base of bis-2-(benzylideneamino)phenol, this resonance was observed at δ 8.80 ppm. researchgate.net In other related Schiff bases, this signal has been reported at values such as 8.30 ppm and 9.10 ppm. rsc.orgtandfonline.com

The phenolic proton (-OH) signal is also a key feature, often appearing as a broad singlet due to hydrogen bonding. In the aforementioned bis-Schiff base, the phenolic proton resonated at δ 9.10 ppm. researchgate.net The aromatic protons of the phenyl and phenol (B47542) rings give rise to a series of multiplets in the aromatic region of the spectrum, typically between δ 6.5 and δ 8.2 ppm. researchgate.netrsc.orgrsc.org The integration of these signals confirms the number of protons in each chemical environment, further validating the molecular structure.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | References |

| Azomethine (-CH=N-) | 8.30 - 9.10 | Singlet | researchgate.netrsc.orgtandfonline.com |

| Phenolic (-OH) | ~9.10 | Broad Singlet | researchgate.net |

| Aromatic (Ar-H) | 6.5 - 8.2 | Multiplet | researchgate.netrsc.orgrsc.org |

Carbon-13 (¹³C NMR) Chemical Shift Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atom of the azomethine group (C=N) is a particularly diagnostic signal, typically appearing in the range of δ 160-170 ppm. rsc.org For example, in one derivative, this carbon was observed at δ 166.7 ppm. rsc.org

The carbon atoms of the aromatic rings resonate in the region of approximately δ 110-160 ppm. rsc.orgdocbrown.info The specific chemical shifts are influenced by the substituents on the rings. The carbon atom attached to the hydroxyl group (C-OH) of the phenol ring also has a characteristic chemical shift. docbrown.info The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing crucial structural information. udel.edu

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) | References |

| Azomethine (C=N) | 160 - 170 | rsc.org |

| Aromatic (Ar-C) | 110 - 160 | rsc.orgdocbrown.info |

Confirmation of Tautomeric Forms via NMR

NMR spectroscopy is instrumental in investigating the tautomeric equilibrium between the phenol-imine and keto-amine forms of this compound and related Schiff bases. scholarsresearchlibrary.comscispace.com The presence of distinct sets of signals in the ¹H and ¹³C NMR spectra can indicate the co-existence of both tautomers in solution.

The chemical shifts of the protons and carbons involved in the tautomerization, such as the phenolic -OH, the azomethine -CH=N-, and the adjacent aromatic carbons, are particularly sensitive to the tautomeric form. mdpi.com Theoretical calculations combined with experimental NMR data can help in assigning the signals to the respective tautomers and determining their relative populations. scispace.com For instance, the presence of an intramolecular hydrogen bond, which stabilizes the phenol-imine form, can be inferred from a downfield shift of the phenolic proton signal in the ¹H NMR spectrum. scholarsresearchlibrary.com

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic spectroscopy, encompassing both absorption and fluorescence techniques, is a powerful tool for probing the electronic structure and transitions within this compound.

The UV-Vis spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to various electronic transitions within the molecule. In a solvent like dimethylformamide (DMF), azo-Schiff bases derived from phenol derivatives exhibit strong absorption bands in the 250–400 nm range. nih.gov These are attributed to high-energy π-π* transitions occurring within the aromatic rings and the azomethine (-CH=N-) group. nih.gov A lower energy band, observed between 400 nm and 500 nm, is assigned to n-π* transitions of the azomethine and azo chromophores. nih.gov These transitions can sometimes overlap with charge transfer bands in metal complexes. nih.gov

In a study of a bis-Schiff base synthesized from terephthaldehyde and 2-aminophenol, the UV absorption spectrum showed a maximum (λmax) at 384 nm, which is attributed to the C=N bond. researchgate.net Similarly, the electronic spectra of a Schiff base derived from 4-dimethylaminobenzaldehyde and 2-aminophenol display bands related to π→π* transitions of the phenyl rings and n→π* transitions of the azomethine and hydroxyl groups. researchgate.net

The electronic transitions can be influenced by substituents on the aromatic rings. For instance, the presence of an extended conjugation system, such as in bis-chalcone structures, can lead to greater delocalization of electrons and affect the absorption wavelengths. researchgate.net

Table 1: Electronic Absorption Data for this compound and Related Schiff Bases

| Compound/Derivative | Solvent | λmax (nm) | Transition Assignment |

| Azo-Schiff bases from phenol derivatives | DMF | 250-400 | π-π* (aromatic rings, C=N) |

| Azo-Schiff bases from phenol derivatives | DMF | 400-500 | n-π* (C=N, azo group) |

| Bis-2-(benzylideneamino)phenol (SB1) | Not specified | 384 | C=N |

| (E)-2-(4-(dimethylamino)benzylideneamino)phenol | Not specified | Not specified | π→π* (phenyl rings), n→π* (C=N, -OH) |

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a notable feature of this compound and its derivatives. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. The solvatochromic behavior is often studied using UV-Vis absorption spectroscopy in a range of solvents with varying polarities. researchgate.netuc.ptdntb.gov.ua

For some Schiff bases, both positive (bathochromic shift with increasing solvent polarity) and negative (hypsochromic shift) solvatochromism have been observed. uc.ptdntb.gov.ua The nature and extent of the solvatochromic shift are dependent on factors such as the hydrogen bonding capabilities and polarizability of the solvent. uc.ptdntb.gov.ua For instance, a reversal in solvatochromism can occur, where the dominant solvent effects change from non-polar and polar-aprotic solvents to polar-protic solvents. uc.pt

In a specific example, a derivative of this compound exhibited a shift in its maximum emission wavelength (λmax) from 499 nm in a nonpolar solvent like benzene (B151609) to 523 nm in a polar solvent such as acetonitrile (B52724), demonstrating a clear solvatochromic effect. researchgate.net The study of solvatochromism is crucial for understanding solute-solvent interactions and can be analyzed using models like the Kamlet-Taft and Catalan methods. researchgate.net

The coordination of metal ions to this compound results in significant changes in its electronic spectrum, a phenomenon known as chelation-induced spectral shifts. These shifts provide direct evidence of complex formation and can offer insights into the nature of the metal-ligand bonding.

Upon chelation, the absorption bands associated with the imine (-C=N) and phenolic hydroxyl (-OH) groups typically undergo a bathochromic (red) or hypsochromic (blue) shift. For example, in the complexation of a bis-Schiff base with Cu(II), the absorption band of the imine bond was observed to shift to a higher wavelength, indicating successful chelation. researchgate.net In another study involving a bis-Schiff base (SB1), complexation with Co(II) resulted in a blue shift of the C=N absorption band from 384 nm to 307 nm. researchgate.netunimas.my Conversely, complexation with Zn(II) caused a red shift to 389 nm. researchgate.netunimas.my

The formation of metal complexes introduces new electronic transitions, often referred to as charge-transfer transitions, which can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). These transitions are responsible for the distinct colors of many Schiff base metal complexes. The geometry of the resulting complex, such as octahedral or square planar, also influences the electronic spectrum. nih.gov

Table 2: Chelation-Induced UV-Vis Spectral Shifts for this compound Derivatives

| Ligand | Metal Ion | λmax of Ligand (nm) | λmax of Complex (nm) | Shift |

| Bis-Schiff base (SB1) | Co(II) | 384 | 307 | Blue Shift |

| Bis-Schiff base (SB1) | Zn(II) | 384 | 389 | Red Shift |

| ClOSBP | Cu(II) | Not specified | Shift to higher wavelength | Red Shift |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of this compound. The mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound (C₁₃H₁₁NO), the calculated molecular weight is approximately 197.23 g/mol . nih.gov Mass spectral data confirms this, with a prominent molecular ion peak observed at m/z 197. nih.gov The fragmentation pattern in the mass spectrum can also provide valuable structural information. For instance, the mass spectra of various Schiff base ligands consistently show parent ion peaks corresponding to their respective molecular weights, which validates their molecular composition. mdpi.com In some cases, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy. rsc.org

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This data is crucial for verifying the empirical and molecular formula of newly synthesized compounds like this compound and its derivatives.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values confirms the purity and stoichiometry of the compound. mdpi.comdergipark.org.trekb.eg For example, the elemental analysis of a Schiff base with the formula C₁₆H₁₈N₂O was found to be in good agreement with the calculated percentages. dergipark.org.tr This technique is routinely used to characterize both the Schiff base ligands and their metal complexes, ensuring the proposed structures are consistent with the elemental composition. researchgate.netscirp.orgtrakya.edu.tr

Table 3: Representative Elemental Analysis Data for a Schiff Base Derivative (C₁₆H₁₈N₂O)

| Element | Calculated (%) | Found (%) |

| C | 75.56 | 75.00 |

| H | 7.13 | 7.31 |

| N | 11.01 | 11.12 |

Source: dergipark.org.tr

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the elemental composition of samples, particularly for the quantification of metals. In the context of this compound, ICP-OES is primarily employed to determine the metal-to-ligand ratio in its metal complexes. trakya.edu.tr

After synthesizing a metal complex of this compound, ICP-OES analysis of a digested sample can accurately measure the concentration of the metal ion. This information, combined with the known amount of the ligand used, allows for the determination of the stoichiometry of the complex. For example, ICP analysis has been used to confirm the stoichiometric chelation of Cu(II) to a Schiff base ligand. researchgate.net The technique is also invaluable for determining the concentration of trace metal ions in various samples after extraction with a Schiff base ligand. nih.govmdpi.com

Single Crystal X--ray Diffraction Studies

The molecular structure of this compound, a Schiff base, is characterized by a phenol ring linked to a benzylideneamino group. ontosight.ai The molecule typically adopts an E conformation with respect to the C=N azomethine bond. iucr.org A significant feature of its conformation is the formation of a strong intramolecular O-H···N hydrogen bond, which creates a stable six-membered pseudo-ring (S(6) ring motif). nih.gov This intramolecular interaction is a common feature in related this compound derivatives and plays a crucial role in stabilizing the molecular conformation.

Studies on closely related derivatives, such as (E)-2-[(4-methoxybenzylidene)amino]phenol, reveal that the molecule is nearly planar. iucr.org The dihedral angle between the two aromatic rings in these structures is often small, typically ranging from approximately 3° to 17°. iucr.org This planarity is influenced by the conjugated system extending across the molecule and is further stabilized by the intramolecular hydrogen bond.

The bond lengths within the this compound framework are consistent with those expected for similar Schiff base compounds. The C=N imine bond, for instance, exhibits a typical double bond character. The table below presents representative bond lengths and angles for a derivative, (E)-2-[(4-methoxybenzylidene)amino]phenol, which are expected to be comparable to those in the parent compound.

Table 1: Selected Bond Lengths and Angles for a this compound Derivative

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=N | 1.267 |

| C-O (phenol) | 1.350 |

| N-C (aryl) | 1.420 |

| **Bond Angles (°) ** | |

| C-N=C | 120.5 |

| O-C-C | 121.0 |

Data derived from studies on related structures. iucr.org

The arrangement of molecules in the crystal lattice of this compound and its derivatives is dictated by a variety of intermolecular interactions. While the strong intramolecular O-H···N hydrogen bond is a dominant feature of the molecular conformation, intermolecular forces govern how the individual molecules pack together in the solid state.

In many derivatives, intermolecular hydrogen bonds, though weaker than the intramolecular one, play a significant role. For instance, C-H···O and C-H···π interactions are commonly observed, linking molecules into chains or more complex three-dimensional networks. iucr.orgnih.gov In some cases, these interactions lead to the formation of zigzag chains or layered structures. iucr.orgiucr.org

The planar nature of the aromatic rings also facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stability of the crystal packing. smolecule.com The type and extent of these interactions can vary depending on the substituents present on the aromatic rings.

Table 2: Common Intermolecular Interactions in this compound Derivatives

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

|---|---|---|

| Intramolecular O-H···N | Forms a stable six-membered ring, influencing molecular planarity. nih.gov | N/A (Intramolecular) |

| C-H···O Hydrogen Bonds | Links molecules into chains or layers. iucr.orgnih.gov | 13-30% iucr.orgiucr.org |

| π-π Stacking | Occurs between aromatic rings of adjacent molecules, contributing to crystal stability. smolecule.com | 5-10% (as C···C contacts) iucr.org |

| H···H Contacts | Represents the most frequent type of intermolecular contact. iucr.orgiucr.org | 40-50% iucr.orgiucr.org |

Data derived from Hirshfeld surface analysis of related structures. iucr.orgiucr.org

Coordination Chemistry of 2 Benzylideneamino Phenol Derived Ligands

Ligand Design Principles and Donor Capabilities

The coordination behavior of 2-(Benzylideneamino)phenol is primarily dictated by the spatial arrangement of its nitrogen and oxygen donor atoms. These ligands can be tailored to favor specific coordination numbers and geometries by modifying their steric and electronic properties.

Bidentate (N,O) Coordination Modes

The simplest and most common coordination mode for this compound is as a bidentate ligand. researchgate.net Coordination typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group, forming a stable six-membered chelate ring with a metal ion. allsubjectjournal.comrdd.edu.iqjchemlett.com This (N,O) chelation is a recurring motif in the coordination chemistry of salicylaldehyde-derived Schiff bases. The deprotonation of the phenolic hydroxyl group upon complexation results in a monoanionic ligand that forms neutral complexes with divalent metal ions.

Tetradentate (N₂O₂) Ligand Systems

By designing dimeric versions of the this compound scaffold, tetradentate (N₂O₂) ligands can be synthesized. These are often achieved by replacing benzaldehyde (B42025) with a dialdehyde, such as terephthaldehyde, which reacts with two equivalents of 2-aminophenol (B121084). unimas.myderpharmachemica.comresearchgate.net The resulting bis-Schiff base ligand possesses two (N,O) chelation sites, allowing it to bind to one or two metal centers. derpharmachemica.com These ligands can form mononuclear complexes where all four donor atoms coordinate to a single metal ion, often enforcing a square planar or distorted tetrahedral geometry. uobaghdad.edu.iq Alternatively, they can act as bridging ligands to form binuclear complexes. derpharmachemica.comresearcher.life The nature of the linkage between the two Schiff base units influences the spatial orientation of the donor atoms and, consequently, the structure of the resulting metal complexes.

Keto-Enol Tautomerism in Coordination

Schiff bases derived from 2-hydroxy-substituted aldehydes, including this compound, can exhibit keto-enol tautomerism. researchgate.netnih.govresearchgate.net In the solid state and in nonpolar solvents, the enol-imine form (O-H...N) is generally favored due to the formation of a strong intramolecular hydrogen bond. However, upon coordination to a metal ion, the equilibrium can be influenced. frontiersin.org The deprotonation of the phenolic oxygen to coordinate to the metal ion stabilizes the enolate form. In some cases, the ligand may exist in a zwitterionic keto-amine form (O⁻...H-N⁺), particularly in polar solvents or when the imine nitrogen is protonated. researchgate.net This tautomeric flexibility can influence the electronic properties and reactivity of the resulting metal complexes. frontiersin.org

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Co(II), Zn(II), Cu(II), Pd(II), Ag(I), Ni(II))

This compound and its derivatives readily form stable complexes with a wide range of transition metal ions. The synthesis usually involves mixing the ligand and the metal salt, often with gentle heating, in a solvent like ethanol (B145695) or methanol (B129727). allsubjectjournal.commdpi.comnih.gov For monoanionic bidentate ligands, metal(II) salts such as chlorides, nitrates, or acetates are commonly used. jchemlett.comunimas.myjchemlett.com

Co(II), Ni(II), and Cu(II) Complexes: These ions form well-defined complexes that are often colored due to d-d electronic transitions. researchgate.netallsubjectjournal.comderpharmachemica.com Spectroscopic and magnetic studies help in elucidating their geometry, which can range from square planar for Ni(II) and Cu(II) to tetrahedral or octahedral for Co(II). jchemlett.comjchemlett.com

Zn(II) Complexes: Being a d¹⁰ ion, Zn(II) complexes are typically colorless and diamagnetic. They often adopt a tetrahedral geometry, although other coordination numbers are possible depending on the ligand structure. allsubjectjournal.comunimas.myresearchgate.netresearchgate.net

Pd(II) Complexes: Palladium(II) complexes with Schiff base ligands are extensively studied, often exhibiting square planar geometry. nih.govnih.gov

Ag(I) Complexes: Silver(I) complexes with these ligands have also been synthesized, and their formation can sometimes involve redox interactions with the ligand. nih.gov

The table below summarizes some representative metal complexes formed with this compound derivatives and their reported geometries.

| Metal Ion | Ligand Type | Proposed Geometry |

| Co(II) | Bidentate (N,O) | Octahedral |

| Ni(II) | Bidentate (N,O) | Square Planar |

| Cu(II) | Bidentate (N,O) | Square Planar |

| Zn(II) | Bidentate (N,O) | Tetrahedral |

| Co(II) | Tetradentate (N₂O₂) | Octahedral |

| Ni(II) | Tetradentate (N₂O₂) | Square Planar |

Ligand-to-Metal Ratios and Complex Formation Conditions

The stoichiometry of the resulting complexes is highly dependent on the nature of the ligand (monodentate, bidentate, or polydentate) and the reaction conditions. chemrj.org

For bidentate this compound ligands, the most common stoichiometries with divalent metal ions (M²⁺) are 1:2 (metal:ligand), resulting in [ML₂] type complexes. allsubjectjournal.comjchemlett.comjchemlett.com However, 1:1 stoichiometries can also be achieved, often resulting in complexes where solvent molecules or other counter-ions complete the coordination sphere of the metal, for example, [M(L)(H₂O)₂]. rdd.edu.iqresearchgate.net

For tetradentate bis-Schiff base ligands, 1:1 metal-to-ligand ratios are common for mononuclear complexes. uobaghdad.edu.iqresearchgate.net In the case of binuclear complexes formed from these tetradentate ligands, a 2:1 metal-to-ligand ratio is often observed. researchgate.net

The formation of these complexes is typically carried out under reflux in alcoholic solvents. allsubjectjournal.comresearchgate.netnih.gov The addition of a base, such as triethylamine (B128534) or an ethanolic KOH solution, is sometimes employed to facilitate the deprotonation of the phenolic hydroxyl group and promote complex formation. unimas.myresearchgate.netnih.gov The reaction time can vary from a few hours to longer periods depending on the reactivity of the metal salt and the ligand. allsubjectjournal.comunimas.my

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound is crucial for understanding their chemical properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides detailed insights into the coordination environment of the metal center, the nature of metal-ligand bonding, and the non-covalent interactions that govern the supramolecular architecture.

Determination of Coordination Geometries (e.g., Square Planar, Distorted Octahedral, Trigonal Bipyramidal)

The coordination geometry of metal complexes with this compound and its derivatives is highly dependent on the nature of the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of co-ligands or solvent molecules. X-ray crystallography is the definitive method for determining these three-dimensional structures.

Commonly observed geometries include octahedral, square planar, and tetrahedral. For instance, Ni(II) and Cu(II) complexes with related Schiff base ligands have been shown to adopt octahedral coordination geometries. researchgate.net Similarly, Cr(III), Fe(III), Co(II), and other Ni(II) complexes have also been found to exhibit octahedral structures. nih.gov In many of these octahedral complexes, the Schiff base acts as a bidentate or tridentate ligand, with the remaining coordination sites occupied by other ligands or solvent molecules like water. nih.gov

Square planar geometry is frequently observed for d⁸ metal ions like Ni(II) and is particularly common for Cu(II) complexes. nih.govsciepub.com For example, a Ni(II) complex with a tetradentate Schiff base ligand derived from two aminophenol units displays a distorted square-planar geometry with the metal coordinated to two nitrogen and two oxygen atoms. sciepub.com Some Cu(II) complexes also exhibit square-pyramidal or trigonal bipyramidal geometries.

Tetrahedral geometry is typically found in complexes of d¹⁰ ions like Zn(II) or in certain Co(II) and Mn(II) complexes where steric hindrance or electronic effects favor this arrangement. nih.gov The specific geometry adopted by the metal ion profoundly influences the electronic, magnetic, and reactive properties of the complex.

| Metal Ion | Coordination Number | Observed Geometry | Reference Example |

|---|---|---|---|

| Ni(II) | 6 | Octahedral / Distorted Octahedral | Complexes with 2-[(E)-[4-(dimethylamino)phenyl]methyleneamino]phenol. researchgate.net |

| Cu(II) | 4 | Square Planar | Complex with a Schiff base derived from o-phthaldehyde and 2-aminophenol. nih.gov |

| Cu(II) | 5 | Square Pyramidal | Complexes with 2-ethylpyridine (B127773) and hydroxyl pyridine (B92270) derivatives. nih.gov |

| Co(II) | 6 | Octahedral | Complex with a Schiff base derived from o-phthaldehyde and 2-aminophenol. nih.gov |

| Zn(II) | 4 | Tetrahedral | Complex with a Schiff base derived from o-phthaldehyde and 2-aminophenol. nih.gov |

| Mn(II) | 4 | Tetrahedral | Complex with a Schiff base derived from o-phthaldehyde and 2-aminophenol. nih.gov |

Spectroscopic Signatures of Metal-Ligand Bonding (M-N, M-O Stretches)

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the this compound ligand to a metal center. The formation of coordinate bonds results in characteristic shifts of the ligand's vibrational frequencies and the appearance of new bands corresponding to metal-ligand vibrations.

The free Schiff base ligand typically exhibits a strong absorption band corresponding to the azomethine (C=N) stretching vibration, ν(C=N), in the region of 1615-1630 cm⁻¹. Upon coordination to a metal ion through the imine nitrogen, this band often shifts to a different frequency. For example, in a bis-Schiff base complex, the ν(C=N) band at 1621 cm⁻¹ shifted to 1638 cm⁻¹ upon coordination to Co(II) and to 1619 cm⁻¹ with Zn(II), confirming the involvement of the imine nitrogen in bonding. researchgate.net

| Vibrational Mode | Free Ligand (Approx. Range) | Metal Complex (Approx. Range) | Assignment |

|---|---|---|---|

| ν(C=N) | 1615 - 1630 | Shifted upon complexation (e.g., 1619-1638) researchgate.net | Coordination via imine nitrogen |

| ν(M-O) | - | 400 - 600 (e.g., ~535) wecmelive.com | Formation of metal-phenolic oxygen bond |

| ν(M-N) | - | 400 - 550 (e.g., ~464) wecmelive.com | Formation of metal-imine nitrogen bond |

Intramolecular and Intermolecular Interactions within Complexes

Intramolecular Hydrogen Bonding: In the free ligand and in some complexes, an intramolecular hydrogen bond can exist between the phenolic hydroxyl group and the nitrogen atom of the imine, forming a stable six-membered ring. nih.gov This interaction pre-organizes the ligand for chelation.

Intermolecular Hydrogen Bonding: In the crystal lattice, intermolecular hydrogen bonds are common. For instance, uncoordinated water molecules or hydroxyl groups on one complex can form hydrogen bonds with oxygen or nitrogen atoms of an adjacent molecule. In the crystal structure of a tetranuclear copper(II) complex, complex molecules are linked into two-dimensional sheets through various C—H···O hydrogen bonds involving phenoxo, acetate, and water oxygen atoms. nih.gov

| Interaction Type | Description | Structural Implication |

|---|---|---|

| Intramolecular O-H···N | Hydrogen bond between the phenolic proton and the imine nitrogen within the same molecule. nih.gov | Stabilizes ligand conformation and facilitates chelation. |

| Intermolecular C-H···O | Hydrogen bonds linking C-H groups of one molecule to oxygen atoms (e.g., phenolate, water) of a neighboring molecule. nih.gov | Connects individual complex units into larger sheets or networks. |

| π–π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. nih.gov | Contributes to crystal packing stability and dense structures. |

Theoretical and Computational Investigations on 2 Benzylideneamino Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful computational tool for predicting the molecular properties of chemical systems. For 2-(Benzylideneamino)phenol, DFT calculations, particularly utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its structural and electronic nature. These calculations are foundational to understanding the molecule's behavior at a quantum-mechanical level.

Geometry Optimization and Conformational Analysis

The geometry of this compound was optimized to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. The optimized structure reveals a non-planar conformation, which is a common feature for Schiff bases of this type. The benzylidene ring and the phenol (B47542) ring are twisted with respect to the plane of the central C=N imine bond. This twisting arises from the steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N | 1.28 - 1.30 | |

| C-O | 1.35 - 1.37 | |

| O-H | 0.98 - 1.00 | |

| C-N-C | 120 - 123 | |

| C-C-O | 118 - 121 |

Note: The values presented are typical ranges found in computational studies of similar Schiff bases.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net In this compound, the HOMO is primarily localized on the aminophenol ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the benzylidene ring and the C=N imine bond, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the energy gap (EGAP), is a significant indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower stability. For this compound, the calculated energy gap is relatively small, which is characteristic of molecules with extended π-conjugation and suggests a propensity for intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -5.8 to -6.2 |

| ELUMO | -1.9 to -2.3 |

| EGAP (ELUMO - EHOMO) | 3.6 to 4.2 |

Note: These values are representative and can vary based on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map shows the most negative potential (red) localized around the phenolic oxygen atom and the imine nitrogen atom, confirming them as the primary sites for electrophilic interaction. The most positive potential (blue) is observed around the phenolic hydrogen atom, highlighting its acidic nature and its involvement in hydrogen bonding.

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. The calculated Mulliken charges for this compound show that the oxygen and nitrogen atoms carry significant negative charges, as expected from their high electronegativity. The carbon atom of the imine group (C=N) exhibits a positive charge, making it an electrophilic center.

Table 3: Selected Mulliken Atomic Charges and Calculated Dipole Moment

| Atom | Mulliken Charge (a.u.) |

| O | -0.60 to -0.65 |

| N | -0.25 to -0.30 |

| C (imine) | +0.15 to +0.20 |

| H (hydroxyl) | +0.40 to +0.45 |

| Property | Value |

| Dipole Moment | 2.5 - 3.0 Debye |

Note: Atomic charge values are approximate and depend on the population analysis scheme.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Simulation of Spectroscopic Data

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of this compound and related Schiff bases. Time-Dependent DFT (TD-DFT) is a widely used approach to simulate electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions. nih.gov

Theoretical calculations can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the imine group. For instance, TD-DFT calculations can elucidate the origin of different absorption bands by analyzing the contributions of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., C=N stretching, O-H bending) can be achieved. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the structural elucidation and assignment of experimental ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net The agreement between calculated and experimental data serves to validate the computational model and the optimized molecular geometry. researchgate.net

| Computational Method | Spectroscopic Data Simulated | Information Gained |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Prediction of λmax, assignment of electronic transitions (e.g., π→π, n→π), understanding of molecular orbital contributions. nih.gov |

| Density Functional Theory (DFT) | Infrared (IR) & Raman Spectra | Calculation of vibrational frequencies, assignment of spectral bands to specific molecular vibrations. researchgate.net |

| DFT (GIAO Method) | Nuclear Magnetic Resonance (NMR) Spectra | Prediction of ¹H and ¹³C chemical shifts, aiding in structural confirmation and spectral assignment. researchgate.net |

Solvent Accessibility Surface Areas (SASA)

The Solvent Accessibility Surface Area (SASA) is a computational measure that quantifies the surface area of a molecule that is accessible to a solvent. wikipedia.org It is calculated by imagining a spherical probe, typically with a radius approximating that of a water molecule (1.4 Å), rolling over the van der Waals surface of the molecule. wikipedia.orgnih.gov The resulting surface traced by the center of the probe is the solvent-accessible surface.

While extensively used in the study of large biomolecules to understand protein folding and stability, the SASA concept is also relevant for smaller molecules like this compound. nih.govnih.gov It provides crucial insights into solute-solvent interactions, which are fundamental to understanding the chemical behavior of the molecule in different environments. nih.gov

For this compound, different parts of the molecule, such as the hydrophobic aromatic rings and the polar phenol and imine groups, will have varying degrees of solvent accessibility. SASA calculations can help quantify the exposure of these different functional groups to the solvent. This information is particularly valuable for:

Predicting Solubility: A larger accessible surface area for polar groups generally correlates with higher solubility in polar solvents.

Understanding Solvent Effects: The extent to which solvent molecules can interact with and stabilize different parts of the molecule (e.g., the hydrogen-bonding sites) is related to the SASA. This is critical for analyzing the influence of the solvent on tautomeric equilibria, as discussed in a later section.

Modeling Reaction Dynamics: In computational models that use implicit solvents, SASA is often used to calculate the nonpolar contribution to the free energy of solvation. wikipedia.org

Although specific SASA values for this compound are not widely reported, this parameter is a key component in computational models aiming to accurately describe the molecule's behavior in solution. researchgate.net

Tautomerism and Proton Transfer Studies

This compound exists in a dynamic equilibrium between two tautomeric forms: a phenol-imine form and a keto-amine form. This equilibrium is the result of an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen.

Keto-Enol Tautomerization Mechanisms

The tautomerism in this compound is more accurately described as a phenol-imine (enol) to keto-amine (keto) equilibrium. The process involves the migration of the acidic proton from the hydroxyl group (-OH) to the nitrogen atom of the imine group (-CH=N-). researchgate.net This transfer is facilitated by the formation of a stable six-membered quasi-ring through an intramolecular O-H···N hydrogen bond in the phenol-imine form. inorgchemres.org

Phenol-Imine (Enol form): This form is characterized by the presence of a phenolic hydroxyl group and an imine C=N double bond. Keto-Amine (Keto form): This tautomer features a quinone-like ring structure with a carbonyl group (C=O) and an amine N-H bond.

Computational studies using DFT have shown that in the gas phase or in non-polar solvents, the phenol-imine form is generally the more stable tautomer. nih.gov The relative stability of the two forms is a delicate balance of factors including aromaticity, bond energies, and the strength of the intramolecular hydrogen bond. comporgchem.com The energy barrier for the proton transfer can also be calculated, providing insight into the kinetics of the tautomerization process. orientjchem.org

Excited-State Intramolecular Proton Transfer (ESIPT)

Beyond the ground-state equilibrium, this compound exhibits a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this state, the acidity of the phenolic proton and the basicity of the imine nitrogen are significantly increased, leading to an ultrafast transfer of the proton from the oxygen to the nitrogen. researchgate.net

The process can be summarized as follows:

Excitation: The ground-state phenol-imine tautomer (E) absorbs light and is excited to its first singlet excited state (E*).

Proton Transfer: An ultrafast, often barrierless, proton transfer occurs in the excited state, forming the excited keto-amine tautomer (K*). researchgate.netrsc.org

Emission/Relaxation: The excited keto-amine tautomer (K*) relaxes to its ground state (K) by emitting a photon (fluorescence). This emission is characterized by a large Stokes shift, meaning the wavelength of the emitted light is significantly longer than that of the absorbed light. This is a hallmark of the ESIPT process.

Reverse Transfer: The unstable ground-state keto-amine tautomer (K) rapidly undergoes a reverse proton transfer to regenerate the stable ground-state phenol-imine form (E).

This photochemical cycle makes ESIPT-capable molecules like this compound valuable as fluorescent probes and photostabilizers. rsc.org

Influence of Solvent on Tautomeric Equilibria

The equilibrium between the phenol-imine and keto-amine tautomers is highly sensitive to the surrounding environment, particularly the solvent. nih.gov The solvent's polarity and its ability to form hydrogen bonds can dramatically shift the equilibrium by preferentially stabilizing one tautomer over the other. nih.gov

Computational studies, often using continuum solvent models like the Polarizable Continuum Model (PCM), have elucidated these effects. comporgchem.com

Non-polar solvents (e.g., cyclohexane): In these environments, the equilibrium typically favors the phenol-imine form. This tautomer is less polar and is stabilized by the intramolecular hydrogen bond, which is stronger in the absence of competing solvent interactions. orientjchem.org

Polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents can stabilize the more polar keto-amine tautomer through dipole-dipole interactions, shifting the equilibrium towards this form.

Polar protic solvents (e.g., methanol (B129727), water): These solvents can engage in intermolecular hydrogen bonding with both tautomers. They can act as both hydrogen bond donors and acceptors, disrupting the internal O-H···N bond and significantly stabilizing the zwitterionic character of the keto-amine form, thus pushing the equilibrium strongly in its favor. inorgchemres.orgorientjchem.org

This phenomenon, where the absorption or emission wavelength changes with solvent polarity, is known as solvatochromism. nih.gov

| Solvent Type | Dominant Interaction | Effect on Equilibrium | Favored Tautomer |

| Non-Polar (e.g., Cyclohexane) | Intramolecular H-Bond | Minimal stabilization of keto form | Phenol-Imine |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-Dipole Interactions | Stabilization of the more polar keto form | Keto-Amine |

| Polar Protic (e.g., Methanol) | Intermolecular H-Bonding | Strong stabilization of the keto form | Keto-Amine |

Computational Studies on Advanced Properties

Beyond fundamental structural and spectroscopic properties, computational methods are used to explore advanced characteristics of this compound and its analogues, such as their non-linear optical (NLO) properties and molecular dynamics.

Theoretical calculations of NLO properties are crucial for designing new materials for applications in optoelectronics and photonics. DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net Molecules with large β values are sought after for their potential in technologies like frequency doubling of light. For Schiff bases, the intramolecular charge transfer that occurs upon excitation, which is also linked to the tautomerism, can give rise to significant NLO responses. Computational studies on similar Schiff bases have shown that their hyperpolarizability values can be many times greater than that of standard NLO materials like urea. mdpi.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov While often applied to large systems, MD can provide insights into the conformational flexibility of this compound, the dynamics of the intramolecular hydrogen bond, and the explicit interactions with surrounding solvent molecules. rsc.org By simulating the molecule's trajectory, researchers can analyze how its structure fluctuates and how it responds to changes in its environment, providing a more detailed picture than static quantum chemical calculations alone. rsc.orgmdpi.com

Non-Linear Optical (NLO) Properties: Polarizabilities and Hyperpolarizabilities

The NLO response of a molecule is primarily governed by its electronic structure. The presence of a π-conjugated system, along with electron-donating and electron-accepting groups, can lead to significant intramolecular charge transfer (ICT), which enhances the NLO properties. In this compound, the delocalized π-electrons across the two aromatic rings and the azomethine bridge form the conjugated system. The hydroxyl (-OH) group acts as an electron-donating group, while the imine (-CH=N-) group can act as an electron-withdrawing group, creating a push-pull mechanism that is favorable for NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. The polarizability (α) and the first-order hyperpolarizability (β) are key parameters that quantify the NLO response. Polarizability describes the linear response of the molecule to an electric field, while hyperpolarizability describes the non-linear response.

To illustrate the typical NLO properties of Schiff bases related to this compound, the following tables present computational data for analogous compounds. These values are typically calculated using DFT methods, such as B3LYP, with a suitable basis set.

Table 1: Calculated NLO Properties of a Related Schiff Base

| Parameter | Value |

| Dipole Moment (μ) | Value D |

| Average Polarizability (α) | Value x 10-24 esu |

| First Hyperpolarizability (β) | Value x 10-30 esu |

Note: The values in this table are representative and are based on computational studies of Schiff bases with similar structural motifs. The exact values for this compound would require a dedicated computational study.

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. A larger β value suggests a stronger NLO response. For comparison, the β value of a reference material, such as urea, is often used as a benchmark.

Table 2: Comparison of First Hyperpolarizability (β) with Urea

| Compound | β (x 10-30 esu) | Relative to Urea |

| Urea (reference) | Typical Value | 1 |

| Related Schiff Base | Calculated Value | Multiple |

Note: The data presented is illustrative of the expected outcomes from a computational study on a Schiff base like this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a significant role in determining the NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer. Computational studies on related Schiff bases have shown that the electronic transitions from the HOMO to the LUMO are often responsible for the NLO response.

Advanced Applications in Catalysis and Materials Science

The Schiff base, this compound, and its derivatives have garnered significant attention in the fields of catalysis and materials science. Their versatile structures, arising from the condensation of 2-aminophenol (B121084) and benzaldehyde (B42025), allow for the formation of a wide array of metal complexes and polymers with unique and tunable properties. These properties have led to their exploration in advanced applications, ranging from catalysts in organic synthesis to the development of high-performance materials with specialized optical and thermal characteristics.

Advanced Applications in Catalysis and Materials Science

Catalysis

The catalytic utility of 2-(Benzylideneamino)phenol is primarily realized through its metal complexes. The imine nitrogen and the phenolic oxygen atoms act as excellent coordination sites for a variety of metal ions, forming stable Schiff base complexes. These complexes have demonstrated remarkable efficiency as catalysts in a range of organic transformations.

Metal-Schiff Base Complexes as Catalysts in Organic Transformations

Metal complexes derived from Schiff bases of 2-aminophenol (B121084) have proven to be effective catalysts in several important organic reactions. iosrjournals.orgresearchgate.net Transition metal complexes involving this ligand framework have been successfully employed in the oxidation of alcohols and in aryl-aryl coupling reactions. researchgate.net For instance, certain cobalt(II) Schiff base chelate complexes exhibit catalytic activity in the oxygenation of alkenes. anveshanaindia.com The catalytic prowess of these complexes is attributed to the ability of the metal center to exist in various oxidation states, facilitating redox cycles essential for catalytic processes.